C 87
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Overview
Description
C 87 is a small-molecule inhibitor of tumor necrosis factor-alpha (TNF-α). It binds to TNF-α and inhibits its cytotoxicity with an IC50 of 8.73 μM . This compound is known for its potential in blocking TNF-α-triggered signaling pathways, making it a valuable tool in scientific research, particularly in studies related to inflammation and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C 87 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions involving the formation of carbon-nitrogen bonds.
Functional Group Modifications: Various functional groups are introduced to the core structure to enhance its binding affinity and specificity for TNF-α.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted to produce intermediate compounds.
Continuous Flow Synthesis: Continuous flow synthesis techniques are employed to improve efficiency and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
C 87 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: Various substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further studies and applications .
Scientific Research Applications
C 87 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of TNF-α and its effects on various chemical pathways.
Biology: Employed in research on inflammation, immune responses, and cell signaling.
Medicine: Investigated for its potential therapeutic applications in diseases involving TNF-α, such as rheumatoid arthritis and inflammatory bowel disease.
Industry: Utilized in the development of new drugs and therapeutic agents targeting TNF-α
Mechanism of Action
C 87 exerts its effects by directly binding to TNF-α, thereby inhibiting its cytotoxic activity. This binding prevents TNF-α from interacting with its receptors on the cell surface, blocking the downstream signaling pathways that lead to inflammation and cell death. The inhibition of TNF-α-induced activation of caspase-3 and caspase-8, as well as the reduction of c-Jun N-terminal kinase (JNK) activity, are key aspects of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Infliximab: A monoclonal antibody that also targets TNF-α.
Etanercept: A fusion protein that acts as a TNF-α inhibitor.
Adalimumab: Another monoclonal antibody targeting TNF-α.
Uniqueness of C 87
This compound is unique due to its small-molecule structure, which allows for easier synthesis and modification compared to larger biologics like monoclonal antibodies. Its ability to inhibit TNF-α with high specificity and potency makes it a valuable tool in both research and potential therapeutic applications .
Biological Activity
C 87 is a small-molecule compound identified as a potent inhibitor of Tumor Necrosis Factor alpha (TNFα), a cytokine involved in systemic inflammation and implicated in various inflammatory diseases. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in preclinical models, and potential therapeutic applications.
This compound was discovered through a combination of computer-aided drug design and functional assays. It specifically binds to TNFα, inhibiting its cytotoxic effects on cells. The dissociation constant (Kd) for this compound binding to human TNFα is reported to be approximately 110 nM , indicating strong binding affinity . The compound's mechanism involves blocking TNFα-induced signaling pathways, which are critical in mediating inflammatory responses.
Key Findings from Research
- Inhibition of Cytotoxicity : this compound demonstrated an IC50 value of 8.73 µM in L929 fibroblast cells, indicating its effectiveness in preventing TNFα-mediated cell death .
- Reduction of Inflammation : In murine models of acute hepatitis, this compound significantly attenuated TNFα-induced liver injury, leading to improved survival rates .
- Specificity : Studies showed that this compound selectively inhibited TNFα-induced cytotoxicity without affecting cell death induced by other agents like chemotherapeutic drugs (VP16 and ADR) or Fas antibody .
Table 1: Comparison of this compound with Other Compounds
Compound | Kd (nM) | IC50 (µM) | Inhibition Type |
---|---|---|---|
This compound | 110 | 8.73 | TNFα-mediated cytotoxicity |
A1 | - | Not reported | Variable inhibition |
A3 | - | Not reported | Variable inhibition |
A8 | - | No effect | TNFα-induced cytotoxicity |
Table 2: Efficacy of this compound in Preclinical Models
Model | Effect Observed | Outcome |
---|---|---|
Murine Acute Hepatitis | Attenuation of liver injury | Increased survival |
L929 Fibroblast Cells | Blocked TNFα-induced cell death | Survival rate improved by ~70% |
Jurkat Cells | No effect on Fas antibody-induced death | Specific inhibition confirmed |
Case Study 1: Murine Acute Hepatitis Model
In a study assessing the efficacy of this compound, mice were subjected to TNFα-induced acute hepatitis. Treatment with this compound resulted in significant reductions in liver damage markers and improved survival rates compared to untreated controls. This highlights the compound's potential for treating TNFα-mediated diseases.
Case Study 2: Cytotoxicity in L929 Cells
L929 fibroblast cells were treated with varying concentrations of this compound alongside TNFα. The results indicated that this compound effectively blocked TNFα-induced cytotoxicity, with survival rates reaching up to 70% compared to controls receiving only TNFα . This suggests that this compound could be a viable therapeutic option for conditions characterized by excessive TNFα activity.
Properties
IUPAC Name |
4-[(4-chloro-3-nitrophenyl)diazenyl]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClN6O3S/c25-18-12-11-17(13-20(18)31(33)34)27-28-22-21(16-9-5-2-6-10-16)29-30(23(22)32)24-26-19(14-35-24)15-7-3-1-4-8-15/h1-14,29H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEQQWJUYYUNQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=CC(=C(C=C5)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClN6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.